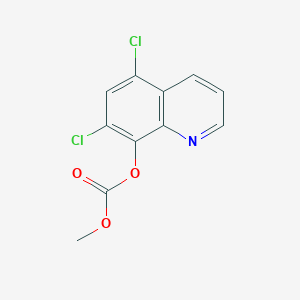

5,7-dichloroquinolin-8-yl methyl carbonate

Übersicht

Beschreibung

5,7-dichloroquinolin-8-yl methyl carbonate is a chemical compound with the molecular formula C11H7Cl2NO3 and a molecular weight of 272.08 g/mol. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a methyl ester group at position 8. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester typically involves the esterification of 5,7-dichloro-8-quinolinol with methyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-dichloroquinolin-8-yl methyl carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols. Substitution reactions can result in a variety of quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of quinoline, including 5,7-dichloroquinolin-8-yl methyl carbonate, exhibit promising antimicrobial and anticancer activities. Studies have shown that quinoline derivatives can inhibit various cancer cell lines and possess activity against bacterial strains. For instance, nitroxoline and related compounds were identified as potent inhibitors of MetAP2, an important target in cancer therapy .

Neuroprotective Agents

The compound has been investigated for its potential in treating neurological disorders. Specifically, its derivatives have been designed to interact with biological targets involved in neurodegenerative diseases like Alzheimer's. The incorporation of the 8-hydroxyquinoline moiety into hybrid structures has shown promise in enhancing binding affinity to metal ions, which is crucial for neuroprotection .

Synthesis of Hybrid Molecules

This compound serves as a key intermediate in the synthesis of hybrid molecules that combine quinoline with indole scaffolds. These hybrids are synthesized through various coupling reactions and have been shown to yield compounds with enhanced pharmacological profiles .

| Reaction Type | Description | Yield |

|---|---|---|

| EDC Coupling | Coupling of this compound with indole derivatives | 75% - 90% |

| Boc-Deprotection | Deprotection of Boc-protected intermediates | High yields |

Continuous Flow Chemistry

Recent advancements in continuous flow chemistry have facilitated the functionalization of quinolines under mild conditions. This method allows for rapid synthesis and optimization of quinoline derivatives, which can be crucial for high-throughput screening in drug discovery .

High-Throughput Screening

The compound has been subjected to high-throughput screening (HTS) assays to identify its effectiveness against various biological targets. For example, compounds derived from this compound have been evaluated for their ability to inhibit endothelial cell proliferation and other cellular processes relevant to cancer progression .

Case Study 1: Inhibition of MetAP2

In a study aimed at discovering new reversible inhibitors of MetAP2, several quinoline derivatives were screened. Among these, 5-chloroquinolin-8-yl phenylcarbamate showed significant inhibition with an IC50 value of 5.26 μM. This highlights the potential of quinoline-based compounds in targeting specific enzymes involved in tumor growth .

Case Study 2: Neuroprotective Hybrid Molecules

A series of hybrid molecules incorporating the 8-hydroxyquinoline moiety were synthesized and tested for their ability to inhibit Aβ aggregation associated with Alzheimer's disease. The results indicated that these compounds could serve as multitarget-directed drugs (MTDLs), showing promise in both neuroprotection and cognitive enhancement .

Wirkmechanismus

The mechanism of action of carbonic acid, 5,7-dichloro-8-quinolinyl methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,7-Dichloro-8-quinolinol: This compound is similar in structure but lacks the methyl ester group.

8-Quinolinyl methyl ester: This compound has a similar ester group but does not have the chlorine substitutions.

5,7-Dichloroquinoline: This compound has the chlorine substitutions but lacks the ester group.

Uniqueness

5,7-dichloroquinolin-8-yl methyl carbonate is unique due to the combination of its chlorine substitutions and methyl ester group. This combination imparts specific chemical properties that make it useful for various applications, such as its potential biological activities and its use as a building block for more complex molecules.

Biologische Aktivität

5,7-Dichloroquinolin-8-yl methyl carbonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound is derived from quinoline, a heterocyclic aromatic organic compound. The presence of chlorine atoms at the 5 and 7 positions and the methyl carbonate group significantly influence its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells, particularly in malignant melanoma and breast cancer cell lines.

- Antimicrobial Properties : It has demonstrated moderate antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The compound has been linked to the inhibition of nitric oxide production in response to inflammatory stimuli.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound on several cancer cell lines, including A375 (malignant melanoma) and MCF-7 (breast cancer). The compound exhibited an IC50 value of less than 10 μM against A375 cells, indicating significant cytotoxicity. In comparison, it showed a modest effect on non-cancerous keratinocytes (HaCaT) .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| A375 (Melanoma) | <10 | Significant cytotoxicity |

| MCF-7 (Breast) | >20 | Moderate activity |

| HaCaT (Keratinocytes) | >30 | Less affected compared to cancer cells |

The biological activity of this compound is thought to involve:

- Inhibition of MetAP2 : This enzyme plays a critical role in protein maturation. Inhibition leads to reduced cell proliferation .

- Nitric Oxide Synthase Inhibition : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal in determining its biological activity. Modifications in the quinoline ring can lead to variations in potency:

- Chlorine Substituents : The presence of chlorine at positions 5 and 7 enhances lipophilicity and biological activity.

- Methyl Carbonate Group : This functional group is essential for the compound's interaction with biological targets.

Case Studies

- Anticancer Efficacy in Preclinical Models : In vivo studies demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models when administered at therapeutic doses .

- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines .

Eigenschaften

IUPAC Name |

(5,7-dichloroquinolin-8-yl) methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-16-11(15)17-10-8(13)5-7(12)6-3-2-4-14-9(6)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYZIZKMMHJMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C=C(C2=C1N=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171080 | |

| Record name | Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18119-52-3 | |

| Record name | Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018119523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-8-(5,7-dichloroquinolyl)carbonic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.